

Cepharanthine: A Potent Antiviral Agent Outperforming Existing Drugs in Preclinical Studies

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Compound of Interest

Compound Name: Cepharamine

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Recent in vitro research has highlighted the significant antiviral potential of Cepharanthine (CEP), a naturally occurring alkaloid, demonstrating superior or comparable efficacy against several viruses, most notably SARS-CoV-2 and Human Immunodeficiency Virus (HIV), when compared to established antiviral medications. These findings position Cepharanthine as a promising candidate for further development in the fight against viral diseases.

Cepharanthine, a compound with a long history of use in Japan for various inflammatory conditions, has been the subject of numerous recent studies to evaluate its broader therapeutic applications. This comparison guide synthesizes the available preclinical data, offering a clear comparison of its antiviral efficacy against existing drugs and detailing the experimental frameworks used to generate these findings.

Comparative Antiviral Efficacy: Cepharanthine vs. Existing Drugs

The antiviral activity of Cepharanthine has been most extensively studied against SARS-CoV-2 and HIV. The following tables summarize the quantitative data from various in vitro studies, comparing the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50) of Cepharanthine and other antiviral agents. The

Selectivity Index (SI), calculated as CC50/EC50 or CC50/IC50, is also presented to indicate the therapeutic window of each compound.

Table 1: In Vitro Antiviral Efficacy against SARS-CoV-2

Drug	Virus Strain	Cell Line	EC50 / IC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
Cepharanthine	SARS-CoV-2	VeroE6/TM PRSS2	0.35	25.10	>70	[1][2]
Cepharanthine	SARS-CoV-2	A549-ACE2	0.1	Not Reported	Not Reported	[3]
Cepharanthine	GX_P2V (SARS-CoV-2 model)	Vero E6	0.98	39.30	40.1	[3]
Remdesivir	SARS-CoV-2	VeroE6/TM PRSS2	1.58	Not Reported	Not Reported	[3]
Remdesivir	SARS-CoV-2	A549-ACE2	0.72	Not Reported	Not Reported	[3]
Nelfinavir	SARS-CoV-2	VeroE6/TM PRSS2	IC90: 1.18	>64	Not Reported	[4]
Lopinavir	SARS-CoV-2	VeroE6/TM PRSS2	IC90: 3.61	>64	Not Reported	[4]
Chloroquine	SARS-CoV-2	VeroE6/TM PRSS2	IC90: 3.97	>64	Not Reported	[4]
Favipiravir	2019-nCoV	Vero E6	61.88	>400	>6.46	[5]

Table 2: In Vitro Antiviral Efficacy against HIV-1

Drug	Virus Strain/Stimulus	Cell Line	EC50 / IC50 (µg/mL)	CC50 (µg/mL)	Selectivity Index (SI)	Reference
Cepharanthine	HIV-1 (PMA-stimulated)	U1 (monocytic)	0.016	2.2	137.5	[6][7]
Lopinavir/Ritonavir	HIV-1	Various	Not directly compared in the same study with Cepharanthine	Not directly compared in the same study with Cepharanthine	Not Reported	

Experimental Protocols

The data presented in this guide are derived from various in vitro studies. Below are the detailed methodologies for the key experiments cited.

SARS-CoV-2 Antiviral Assay in VeroE6/TMPRSS2 Cells

- Cell Line: VeroE6 cells engineered to express human TMPRSS2.
- Virus: SARS-CoV-2 isolate.
- Methodology:
 - VeroE6/TMPRSS2 cells were seeded in 96-well plates.
 - The cells were treated with serial dilutions of the test compounds (Cepharanthine, Remdesivir, etc.).
 - Cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
 - After a 24-hour incubation period, the viral RNA in the cell culture supernatant was quantified using quantitative real-time reverse transcription PCR (qRT-PCR) to determine

the extent of viral replication.

- The EC50 value was calculated as the drug concentration at which a 50% reduction in viral RNA was observed compared to untreated controls.
- Cytotoxicity Assay (MTT Assay):
 - VeroE6/TMPRSS2 cells were seeded in 96-well plates and treated with the same serial dilutions of the test compounds.
 - After the incubation period, MTT reagent was added to each well.
 - The formazan crystals produced by viable cells were dissolved, and the absorbance was measured to determine cell viability.
 - The CC50 value was calculated as the drug concentration that reduced cell viability by 50%.

HIV-1 Antiviral Assay in U1 Cells

- Cell Line: U1, a human monocytic cell line chronically infected with HIV-1.
- Stimulus: Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF- α) to induce HIV-1 replication.
- Methodology:
 - U1 cells were seeded in 96-well plates.
 - The cells were treated with various concentrations of Cepharanthine.
 - HIV-1 replication was induced by adding PMA or TNF- α .
 - After a 48 to 72-hour incubation, the level of HIV-1 p24 antigen in the culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
 - The EC50 value was determined as the concentration of Cepharanthine that inhibited p24 antigen production by 50%.

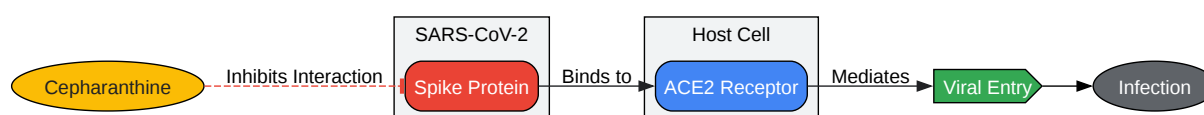
- Cytotoxicity Assay:
 - U1 cells were cultured with different concentrations of Cepharanthine for the same duration as the antiviral assay.
 - Cell viability was assessed using a standard method such as the MTT assay.
 - The CC50 value was calculated as the concentration that resulted in 50% cell death.

Mechanism of Action: Visualized Pathways

Cepharanthine exhibits its antiviral effects through distinct mechanisms of action against different viruses. These pathways are illustrated below using Graphviz diagrams.

Inhibition of SARS-CoV-2 Entry

Cepharanthine has been shown to interfere with the initial step of SARS-CoV-2 infection by blocking the interaction between the viral spike protein and the host cell's ACE2 receptor.[8]

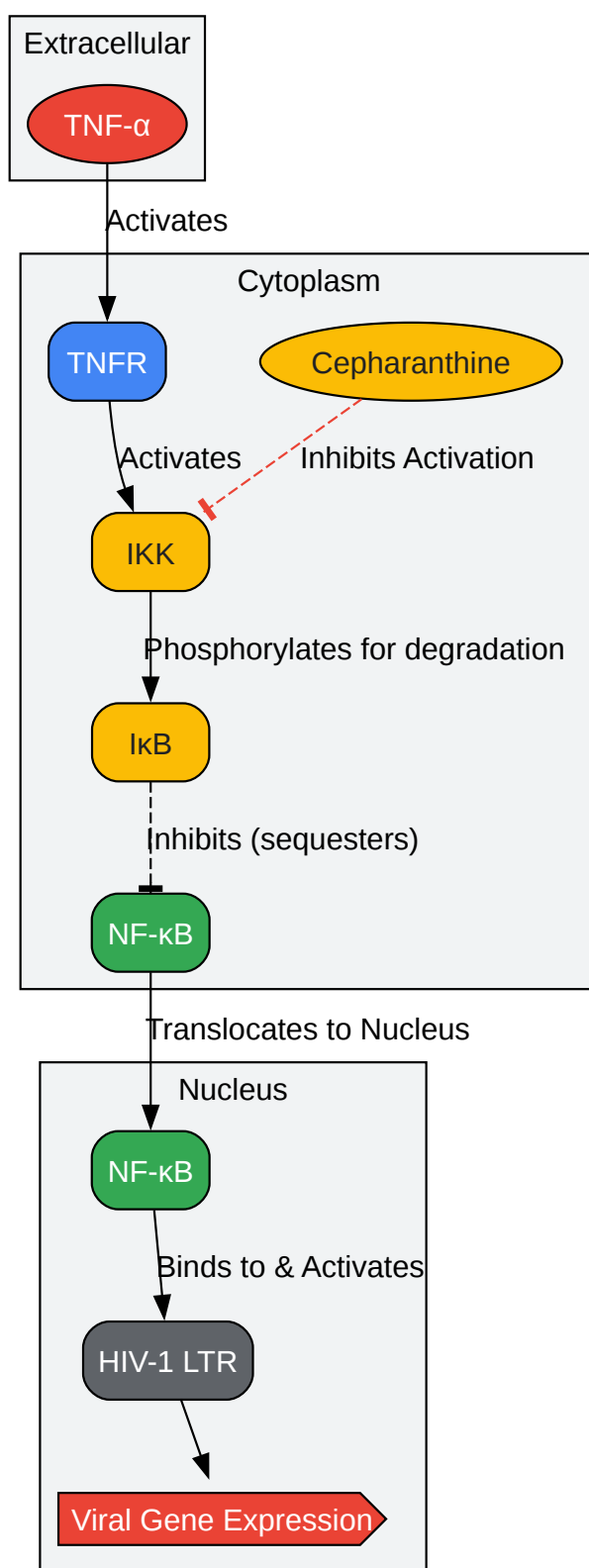


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Caption: Cepharanthine inhibits SARS-CoV-2 entry by blocking spike protein and ACE2 receptor interaction.

Inhibition of HIV-1 Replication via NF-κB Pathway

In the context of HIV-1, Cepharanthine inhibits viral replication in chronically infected monocytic cells by suppressing the activation of the NF-κB signaling pathway, which is a potent activator of HIV-1 gene expression.[6]



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Caption: Cepharanthine inhibits HIV-1 gene expression by suppressing the TNF- α -induced NF- κ B pathway.

Conclusion

The compiled preclinical data strongly suggest that Cepharanthine possesses potent antiviral properties, particularly against SARS-CoV-2 and HIV. Its ability to outperform or match the efficacy of established antiviral drugs in in vitro settings warrants further investigation. The distinct mechanisms of action, including the inhibition of viral entry and the modulation of host signaling pathways, highlight its potential as a broad-spectrum antiviral agent. Further clinical trials are necessary to validate these promising preclinical findings and to establish the safety and efficacy of Cepharanthine in treating viral infections in humans.

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